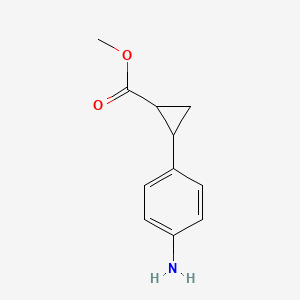
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a cyclic amino acid and a key component of collagen, playing a crucial role in the stability and structure of this protein. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate can be synthesized through several methods. One common synthetic route involves the cyclization of L-proline using specific catalysts and reaction conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes using microorganisms that naturally produce this compound. The fermentation broth is then purified through various chemical and physical separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of pyrrolidone derivatives.
Reduction: Reduction reactions typically yield the corresponding amino alcohols.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is widely used in scientific research due to its unique properties and applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Additionally, it is used in the study of collagen structure and stability, as well as in the development of biomaterials and tissue engineering.
Mecanismo De Acción
The mechanism by which 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate exerts its effects involves its role as a structural component of collagen. It helps stabilize the triple-helical structure of collagen by forming hydrogen bonds with other amino acids in the protein. This stabilization is crucial for the mechanical strength and integrity of collagen fibers.
Comparación Con Compuestos Similares
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is similar to other amino acids and derivatives, such as L-proline, trans-4-Hydroxy-L-proline, and 4-Hydroxypyridine-2-carboxylic acid. it is unique in its cyclic structure and its specific role in collagen stabilization. This compound is particularly important in the context of collagen research and applications, where its unique properties are essential for maintaining the structural integrity of collagen fibers.
List of Similar Compounds
L-proline
trans-4-Hydroxy-L-proline
4-Hydroxypyridine-2-carboxylic acid
Propiedades
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDGWQTSMRMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate](/img/structure/B8057143.png)

![{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid](/img/structure/B8057163.png)





![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine](/img/structure/B8057204.png)
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B8057220.png)



![tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8057252.png)
